Dimethyl (5-methoxythiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (5-methoxythiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate is a heterocyclic compound that features a thiazole ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (5-methoxythiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-2-phenyloxazole-4-carbonitrile with dimethylformamide-dimethyl acetal, resulting in the intermediate dimethyliminoformamidine, which undergoes Dimroth rearrangement in the presence of anilines . Another approach includes the condensation of 2-aroylaminomalonodiamides with ethyl formate in the presence of sodium ethoxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (5-methoxythiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Anilines, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Dimethyl (5-methoxythiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing kinase inhibitors and other bioactive molecules.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic properties.
Mechanism of Action
The mechanism of action of Dimethyl (5-methoxythiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The exact pathways and molecular targets depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-d]pyrimidines: These compounds share a similar bicyclic structure and exhibit diverse biological activities.
Oxazolo[5,4-d]pyrimidines: These compounds are also used as pharmacophores in medicinal chemistry.
Uniqueness
Dimethyl (5-methoxythiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate is unique due to its specific substitution pattern and the presence of both thiazole and pyrimidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H10N4OS3 |
---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
N-(5-methoxy-[1,3]thiazolo[5,4-d]pyrimidin-2-yl)-1,1-bis(methylsulfanyl)methanimine |
InChI |
InChI=1S/C9H10N4OS3/c1-14-7-10-4-5-6(12-7)17-8(11-5)13-9(15-2)16-3/h4H,1-3H3 |
InChI Key |
HJELGMRULNTAPD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C2C(=N1)SC(=N2)N=C(SC)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.